3,6-二甲氧基苯-1,2-二胺

描述

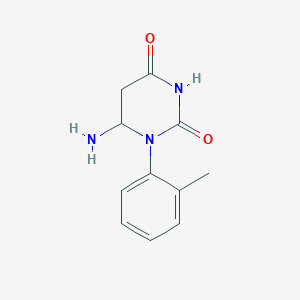

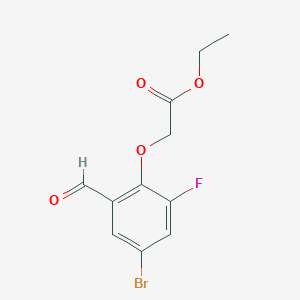

3,6-Dimethoxybenzene-1,2-diamine is a chemical compound that serves as an intermediate in the synthesis of various organic molecules. It is characterized by the presence of two methoxy groups and two amine groups attached to a benzene ring. This compound has been utilized in the preparation of diverse structures, including benzimidazolequinones and azobenzenes, which have potential applications in pharmaceuticals and materials science .

Synthesis Analysis

The synthesis of 3,6-Dimethoxybenzene-1,2-diamine has been achieved through the hydrogenation of dinitro derivatives of 1,4-dimethoxybenzene. This process involves palladium catalysis in ethyl acetate, which results in the isolation of the diamine as the sole product . Additionally, 3,6-Dimethoxy-2-(cycloamino)anilines have been used as precursors in a one-pot synthesis method to create halogenated benzimidazoles and benzimidazolequinones, employing hydrogen peroxide and hydrohalic acid for the oxidation process .

Molecular Structure Analysis

The molecular structure of 3,6-Dimethoxybenzene-1,2-diamine consists of a benzene ring with two methoxy groups at the 3 and 6 positions and two amine groups at the 1 and 2 positions. This arrangement of substituents plays a crucial role in its reactivity and the types of chemical transformations it can undergo .

Chemical Reactions Analysis

3,6-Dimethoxybenzene-1,2-diamine is a versatile intermediate that can undergo various chemical reactions. It can be converted into 4,7-Dimethoxy-2-methyl-1H-benzimidazole, which is a building block for imidazobenzo(hydro)quinones . Furthermore, it can participate in inverse electron demand Diels-Alder reactions as part of the synthesis of 3,6-diacyl-1,2,4,5-tetrazines . The compound's reactivity is also demonstrated in the synthesis of azobenzenes, where it is used to create 3,3'-dimethoxyl-4,4'-diaminoazobenzene .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 3,6-Dimethoxybenzene-1,2-diamine are not detailed in the provided papers, its structure suggests that it would exhibit properties typical of aromatic amines and ethers. These might include moderate solubility in organic solvents, potential for hydrogen bonding due to the amine groups, and stability of the methoxy groups under certain conditions. The presence of the amine groups also implies basicity, which could affect its reactivity in acid-base sensitive reactions .

科学研究应用

合成和衍生物

- 3,6-二甲氧基苯-1,2-二胺通过钯催化氢化合成,用作创建 4,7-二甲氧基-2-甲基-1H-苯并咪唑的前体。该化合物是制备咪唑并苯(氢)醌的构建块 (Besset & Morin, 2009).

分析化学应用

- 1,2-二氨基-4,5-二甲氧基苯与 3,6-二甲氧基苯-1,2-二胺密切相关,用于化学和生物系统中测定甲基乙二醛的衍生化过程 (McLellan & Thornalley, 1992).

材料科学和电池技术

- 一种衍生物 3,5-二叔丁基-1,2-二甲氧基苯显示出作为锂离子电池过充电保护的氧化还原穿梭添加剂的潜力。其在碳酸盐基电解质中的电化学稳定性和溶解性值得注意 (Zhang et al., 2010).

有机化学和合成

- 结构上与 3,6-二甲氧基苯-1,2-二胺相关的 3,6-二甲氧基-2-(环氨基)苯胺用于合成新型环稠卤代苯并咪唑或苯并咪唑醌 (Sweeney et al., 2018).

聚合物科学

- 聚(1,3-二甲氧基苯)等相关化合物已被合成,用于聚合物科学中的潜在应用。这些聚合物保留了甲氧基,并提供了独特的结构和电学性质 (Martínez et al., 1998).

储能应用

- 1,4-二甲氧基苯衍生物与 3,6-二甲氧基苯-1,2-二胺密切相关,由于其高开路电位和电化学可逆性,被用作非水氧化还原液流电池中的正极材料 (Jingjing Zhang et al., 2017).

取代苯的化学

- 3,6-二甲氧基苯-1,2-二胺及其衍生物在化学合成中表现出不同的反应模式,例如与其他芳香族化合物的 SNAr 反应 (Ibata et al., 1995).

安全和危害

The safety data sheet for a similar compound, 1,2-Dimethoxybenzene, indicates that it is a combustible liquid and harmful if swallowed . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

Relevant Papers The relevant papers retrieved discuss the synthesis of 3,6-Dimethoxybenzene-1,2-diamine and its use as a building block for the preparation of imidazobenzo(hydro)quinones . Another paper discusses the physical and chemical properties of this compound .

属性

IUPAC Name |

3,6-dimethoxybenzene-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-5-3-4-6(12-2)8(10)7(5)9/h3-4H,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMWDRKZNGZIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)OC)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2530241.png)

![2-(4-ethylphenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2530242.png)

![3-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethoxy]-4-methoxybenzoic acid](/img/structure/B2530248.png)

![Methyl 4-(2-ethoxyphenyl)-6-{[4-(2-ethoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2530249.png)

![N-(butan-2-yl)-2-[(3-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2530250.png)

![3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2530255.png)

![2-[6-(4-Imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2530258.png)